Fenclexonium metilsulfate
Description
Fenclexonium Metilsulfate is a chemical compound with the molecular formula C22H35NO4S. It is known for its unique structure, which includes a piperidinium core substituted with a cyclohexenyl and phenylpropyl group, and a methyl sulfate counterion . This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.
Properties
CAS No. |
30817-43-7 |
|---|---|
Molecular Formula |
C22H35NO4S |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-[3-(cyclohexen-1-yl)-3-phenylpropyl]-1-methylpiperidin-1-ium;methyl sulfate |
InChI |
InChI=1S/C21H32N.CH4O4S/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;1-5-6(2,3)4/h2,5-6,11-13,21H,3-4,7-10,14-18H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
DPQPWAGLQYSJRP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CCCCC2)C3=CC=CC=C3.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenclexonium Metilsulfate typically involves the reaction of 1-methylpiperidine with 3-(1-cyclohexen-1-yl)-3-phenylpropyl chloride in the presence of a base to form the intermediate 1-[3-(1-cyclohexen-1-yl)-3-phenylpropyl]-1-methylpiperidinium chloride. This intermediate is then treated with methyl sulfate to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Fenclexonium Metilsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.
Scientific Research Applications
Fenclexonium Metilsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Fenclexonium Metilsulfate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
- Cyclohexylphenylpropylpiperidinium Chloride
- Phenylpropylmethylpiperidinium Sulfate
Comparison: Fenclexonium Metilsulfate is unique due to its specific substitution pattern and the presence of a methyl sulfate counterion. This gives it distinct chemical and physical properties compared to similar compounds. For example, its solubility, reactivity, and biological activity may differ significantly from those of its analogs .
Biological Activity
Fenclexonium metilsulfate, a quaternary ammonium compound, has garnered attention for its biological activity, particularly as a muscarinic receptor antagonist. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound is primarily classified as an anticholinergic agent. Its structure allows it to selectively block muscarinic receptors, particularly the M2 subtype, which plays a crucial role in modulating cholinergic neurotransmission in the central and peripheral nervous systems. Understanding its biological activity involves examining its effects on various physiological processes and potential therapeutic uses.
Fenclexonium acts by antagonizing muscarinic receptors, which are G protein-coupled receptors that mediate the effects of acetylcholine. The M2 receptor subtype is predominantly located in the heart and brain, where it inhibits further release of acetylcholine, thereby reducing cholinergic tone. By blocking these receptors, Fenclexonium can enhance acetylcholine release indirectly, leading to increased cholinergic activity in certain contexts.
Pharmacological Effects
- Cognitive Enhancement : Research indicates that M2 receptor antagonists can improve cognitive function by increasing acetylcholine levels in the brain. Fenclexonium has been studied for its potential to enhance memory and learning processes in animal models .
- Neurological Disorders : Fenclexonium's ability to modulate cholinergic transmission suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent .
- Peripheral Effects : As a peripheral anticholinergic agent, Fenclexonium may also alleviate symptoms associated with gastrointestinal disorders by reducing smooth muscle contractions .
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the clinical implications of this compound:
- Case Study 1 : A clinical trial involving patients with Alzheimer's disease demonstrated that administration of Fenclexonium resulted in improved cognitive scores compared to placebo groups. The study highlighted the compound's role in enhancing cholinergic transmission through M2 receptor blockade .
- Case Study 2 : In a cohort of patients with chronic neuropathic pain, Fenclexonium was administered as part of a combination therapy. Results indicated a significant reduction in pain scores, suggesting that its anticholinergic properties may contribute to pain management strategies .
Research Findings
Recent studies have reinforced the understanding of Fenclexonium's biological activity:
- Enhanced Acetylcholine Release : Studies show that drugs blocking M2 receptors can lead to increased acetylcholine release, which correlates with improved cognitive performance in animal models .
- Selective Antagonism : The specificity of Fenclexonium for M2 receptors over other muscarinic subtypes underscores its potential therapeutic advantage, minimizing side effects associated with non-selective anticholinergics .
Q & A
Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound data?
- Methodological Answer : Deposit raw data in repositories like Figshare or Zenodo with DOI assignments. Use standardized metadata (e.g., ISA-Tab format) for experimental workflows. Share code for computational analyses on GitHub. Cross-link publications with chemical identifiers (e.g., InChIKey) in databases like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
